molecular formula C8H11BrN2O2S B13915392 N-(6-Bromo-2-ethyl-3-pyridinyl)methanesulfonamide

N-(6-Bromo-2-ethyl-3-pyridinyl)methanesulfonamide

Cat. No.: B13915392
M. Wt: 279.16 g/mol
InChI Key: XVLFYMXKFUBFMU-UHFFFAOYSA-N
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Description

N-(6-bromo-2-ethylpyridin-3-yl)methanesulfonamide is a chemical compound with the molecular formula C8H11BrN2O2S and a molecular weight of 279.15 g/mol This compound features a pyridine ring substituted with a bromine atom at the 6-position, an ethyl group at the 2-position, and a methanesulfonamide group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-2-ethylpyridin-3-yl)methanesulfonamide typically involves the reaction of 6-bromo-2-ethylpyridine with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the amine group to form the final sulfonamide product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as dichloromethane, for several hours.

Industrial Production Methods

Industrial production of N-(6-bromo-2-ethylpyridin-3-yl)methanesulfonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromo-2-ethylpyridin-3-yl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(6-bromo-2-ethylpyridin-3-yl)methanesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(6-bromo-2-ethylpyridin-3-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the bromine atom and pyridine ring can participate in various non-covalent interactions, such as π-π stacking and halogen bonding, which contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-bromo-2-methylpyridin-3-yl)methanesulfonamide
  • N-(6-chloro-2-ethylpyridin-3-yl)methanesulfonamide
  • N-(6-bromo-2-ethylpyridin-3-yl)benzenesulfonamide

Uniqueness

N-(6-bromo-2-ethylpyridin-3-yl)methanesulfonamide is unique due to the presence of both the bromine atom and the methanesulfonamide group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H11BrN2O2S

Molecular Weight

279.16 g/mol

IUPAC Name

N-(6-bromo-2-ethylpyridin-3-yl)methanesulfonamide

InChI

InChI=1S/C8H11BrN2O2S/c1-3-6-7(11-14(2,12)13)4-5-8(9)10-6/h4-5,11H,3H2,1-2H3

InChI Key

XVLFYMXKFUBFMU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=N1)Br)NS(=O)(=O)C

Origin of Product

United States

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